3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Brand Name: Vulcanchem
CAS No.: 938232-46-3
VCID: VC8154925
InChI: InChI=1S/C16H16O4/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18)
SMILES: CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid

CAS No.: 938232-46-3

Cat. No.: VC8154925

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid - 938232-46-3

Specification

CAS No. 938232-46-3
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name 3-methoxy-4-[(2-methylphenyl)methoxy]benzoic acid
Standard InChI InChI=1S/C16H16O4/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Standard InChI Key MDPAFLYBGZRDFD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC
Canonical SMILES CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 3-methoxy-4-[(2-methylbenzyl)oxy]benzoic acid is C₁₆H₁₆O₄, with a molecular weight of 272.3 g/mol . Key structural features include:

  • A methoxy group (-OCH₃) at the 3-position of the aromatic ring.

  • A 2-methylbenzyl ether (-OCH₂C₆H₄CH₃) substituent at the 4-position.

  • A carboxylic acid (-COOH) functional group at the 1-position.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₄
Molecular Weight272.3 g/mol
Density1.366 g/cm³ (analogous compound)
Boiling PointNot reported-
SolubilityLimited in aqueous media
Melting PointNot reported-

The compound’s limited aqueous solubility is attributed to its hydrophobic benzyl and methoxy groups, which enhance lipid membrane permeability but complicate formulation for biological assays.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Benzyl Ether Formation: Reaction of 3-methoxy-4-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux.

  • Purification: Column chromatography or recrystallization to isolate the product, achieving >95% purity as confirmed by HPLC.

Critical Reaction Conditions:

  • Temperature: 80–100°C.

  • Solvent: DMF or tetrahydrofuran (THF).

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps in related derivatives.

Industrial-Scale Production

Industrial methods optimize yield and cost-effectiveness through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Automated Purification Systems: Reduce manual intervention and improve consistency.

Chemical Reactivity and Functionalization

The compound participates in several key reactions:

  • Oxidation: The methoxy group can be oxidized to a quinone structure using potassium permanganate (KMnO₄).

  • Esterification: The carboxylic acid reacts with alcohols to form esters, useful in prodrug design.

  • Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at the ortho/para positions relative to electron-donating groups.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, 60°C3-Methoxy-4-(2-methylbenzyloxy)benzaldehyde
EsterificationMethanol, H₂SO₄, refluxMethyl ester derivative
NitrationHNO₃, H₂SO₄, 0°CNitro-substituted analog

Applications in Scientific Research

Asymmetric Catalysis

The compound serves as a precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, enabling enantioselective reduction of ketones with >90% enantiomeric excess (ee).

Materials Science

  • Battery Electrolytes: Derivatives improve lithium-ion battery stability by forming protective solid-electrolyte interphases (SEIs).

  • Polymer Additives: Enhance thermal stability in polyesters and polyamides.

Medicinal Chemistry

  • Antimicrobial Activity: Exhibits moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL).

  • Anticancer Potential: Preliminary studies show apoptosis induction in HeLa cells via caspase-3 activation.

Biological Activity and Mechanism

The compound’s bioactivity stems from its ability to:

  • Inhibit Enzymes: Binds to the active site of dihydrofolate reductase (DHFR), disrupting folate metabolism in bacteria.

  • Modulate Receptors: Acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) in adipocyte differentiation assays.

Comparison with Structural Analogs

Table 3: Key Differences from Related Compounds

CompoundStructural DifferenceImpact on Reactivity
4-Methoxybenzoic acidLacks benzyl ether groupLower lipophilicity
3-Hydroxy-4-methoxybenzoic acidHydroxy instead of benzyloxyEnhanced hydrogen bonding
Vanillic acidHydroxy and methoxy groupsBroader antioxidant activity

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